Cas no 2171987-69-0 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid)

5-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid is a protected amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) group, commonly utilized in peptide synthesis. The Fmoc moiety provides selective deprotection under mild basic conditions, ensuring compatibility with acid-sensitive functionalities. The compound’s structure includes a methylacetamido side chain, enhancing its utility in constructing modified peptides with tailored properties. Its carboxylic acid terminus allows for further coupling via standard activation methods. This reagent is particularly valuable in solid-phase peptide synthesis (SPPS), offering high purity and stability under typical reaction conditions. Its design facilitates efficient incorporation into complex peptide sequences while minimizing side reactions.
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid structure
2171987-69-0 structure
Product name:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid
CAS No:2171987-69-0
MF:C23H26N2O5
MW:410.462946414948
CID:5792477
PubChem ID:165509593

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2171987-69-0
    • 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
    • EN300-1559631
    • 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid
    • Inchi: 1S/C23H26N2O5/c1-25(13-7-6-12-22(27)28)21(26)14-24-23(29)30-15-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h2-5,8-11,20H,6-7,12-15H2,1H3,(H,24,29)(H,27,28)
    • InChI Key: VIEYQNPWGOPBOM-UHFFFAOYSA-N
    • SMILES: O(C(NCC(N(C)CCCCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 410.18417193g/mol
  • Monoisotopic Mass: 410.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 10
  • Complexity: 588
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 2.8

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1559631-0.05g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1559631-100mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
100mg
$741.0 2023-09-25
Enamine
EN300-1559631-1000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
1000mg
$842.0 2023-09-25
Enamine
EN300-1559631-5000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
5000mg
$2443.0 2023-09-25
Enamine
EN300-1559631-10000mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
10000mg
$3622.0 2023-09-25
Enamine
EN300-1559631-2.5g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1559631-5.0g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
5g
$9769.0 2023-06-05
Enamine
EN300-1559631-500mg
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
500mg
$809.0 2023-09-25
Enamine
EN300-1559631-10.0g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
10g
$14487.0 2023-06-05
Enamine
EN300-1559631-0.1g
5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methylacetamido]pentanoic acid
2171987-69-0
0.1g
$2963.0 2023-06-05

Additional information on 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid

Recent Advances in the Study of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic Acid (CAS: 2171987-69-0)

The compound 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid (CAS: 2171987-69-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and peptidomimetic structure, is increasingly recognized for its potential applications in drug development, particularly in the synthesis of peptide-based therapeutics. Recent studies have focused on its role as a versatile building block in solid-phase peptide synthesis (SPPS), where its unique chemical properties enhance coupling efficiency and purity of the final products.

One of the key advancements in the study of this compound involves its application in the development of targeted drug delivery systems. Researchers have leveraged its amphiphilic nature to design self-assembling nanostructures capable of encapsulating hydrophobic drugs, thereby improving their bioavailability and therapeutic efficacy. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid could form stable micelles in aqueous solutions, making them promising candidates for cancer therapy. The study highlighted the compound's ability to enhance the solubility of poorly water-soluble drugs while maintaining controlled release profiles.

Further investigations have explored the compound's utility in the synthesis of peptide nucleic acids (PNAs) and other oligonucleotide analogs. Its compatibility with standard Fmoc-based SPPS protocols allows for the seamless incorporation of modified amino acids into complex oligonucleotide-peptide hybrids. A recent preprint on bioRxiv detailed a novel methodology for using 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid to synthesize PNA-peptide conjugates with enhanced cellular uptake and gene-silencing capabilities. This breakthrough has significant implications for the development of next-generation antisense therapeutics.

In addition to its applications in drug delivery and oligonucleotide synthesis, the compound has also been investigated for its role in proteomics research. Its structural features make it an ideal candidate for the development of activity-based probes (ABPs) used to study enzyme function and inhibition. A 2024 study in ACS Chemical Biology reported the successful use of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid-derived probes to identify novel protease targets in inflammatory diseases, opening new avenues for therapeutic intervention.

Despite these promising developments, challenges remain in optimizing the compound's stability and scalability for industrial applications. Recent efforts have focused on improving its synthetic routes and exploring greener alternatives to traditional SPPS methods. A collaborative study between academic and industrial researchers, published in Organic Process Research & Development, proposed a scalable, cost-effective synthesis of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid using continuous flow chemistry, which could significantly reduce production costs and environmental impact.

In conclusion, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylacetamidopentanoic acid (CAS: 2171987-69-0) continues to be a molecule of great interest in chemical biology and pharmaceutical research. Its versatility in drug delivery, oligonucleotide synthesis, and proteomics underscores its potential to address critical challenges in modern medicine. Future research will likely focus on further elucidating its mechanistic roles and expanding its applications in therapeutic development.

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